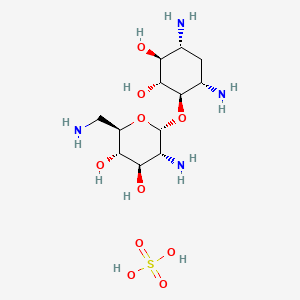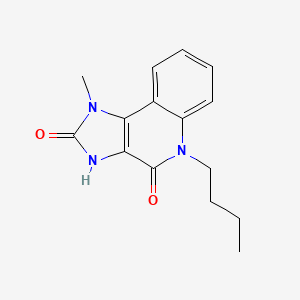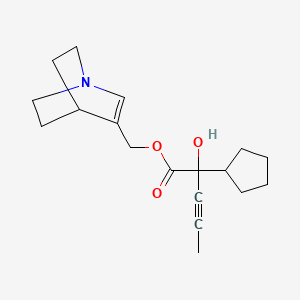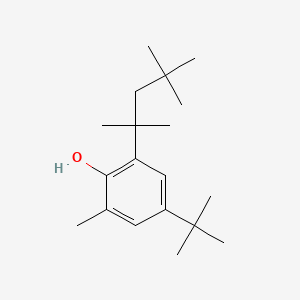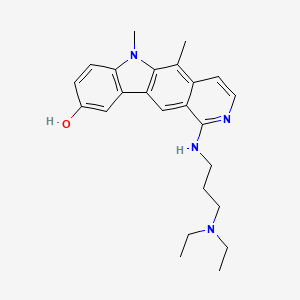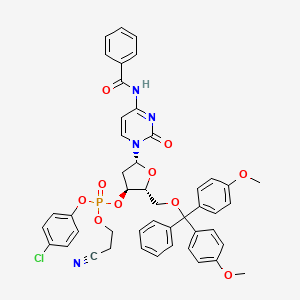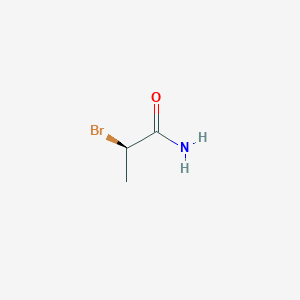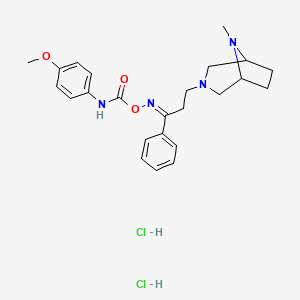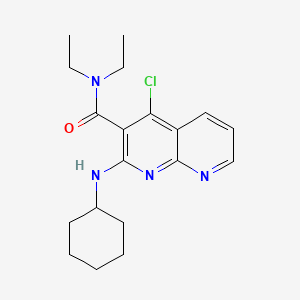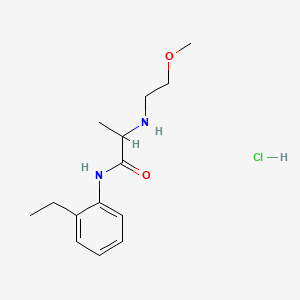
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. This compound is part of a broader class of phosphonic acids, which are characterized by their ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The process can be summarized in the following steps:
Reaction of Diethylenetriamine with Formaldehyde: Diethylenetriamine is reacted with formaldehyde to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid under controlled conditions to form the final product.
Neutralization with Sodium Hydroxide: The resulting phosphonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions may produce various substituted phosphonic acids.
Scientific Research Applications
Chemistry
In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is used as a chelating agent. It forms stable complexes with metal ions, making it useful in analytical chemistry for metal ion detection and quantification.
Biology
In biological research, this compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it useful in experiments involving metal ion transport and storage in biological systems.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be leveraged to deliver metal-based drugs to specific targets in the body.
Industry
Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also used in detergents and cleaning agents for its ability to sequester metal ions.
Mechanism of Action
The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process involves the coordination of the phosphonic acid groups with the metal ions, forming a stable ring structure.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Similar in structure and function, used in water treatment and as a chelating agent.
Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is unique due to its high stability and strong chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications requiring precise control of metal ion concentrations.
Properties
CAS No. |
84852-20-0 |
|---|---|
Molecular Formula |
C15H44N5NaO21P7+ |
Molecular Weight |
870.3 g/mol |
IUPAC Name |
sodium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);/q;+1 |
InChI Key |
QERNJVJLWBAJKD-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


